

# Technical Guide: Chemical Structure and Profiling of Diosmin Impurity 5

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Diosmin Impurity 5

Cat. No.: B13445658

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## Executive Summary

**Diosmin Impurity 5** (CAS: 122087-66-5) is a specific process-related impurity and structural analog of Diosmin.<sup>[1][2]</sup> Chemically, it is identified as 2'-Hydroxy-3,4,6'-trimethoxy-4'-(rutinosyloxy)chalcone. Unlike Diosmin, which possesses a closed flavonoid (flavone) ring system, Impurity 5 is a chalcone—an open-chain flavonoid precursor or degradation product—that exhibits a higher degree of methylation.

This impurity is critical in the quality control of phlebotonic drugs (e.g., Daflon, Vasculera) as its presence indicates specific side-reactions during the semi-synthesis of Diosmin from Hesperidin, particularly involving ring-opening and O-methylation steps.

## Chemical Identity & Structure

### Definitive Identification

- Common Name: **Diosmin Impurity 5**<sup>[1][2][3][4][5][6][7][8]</sup>
- Chemical Name (IUPAC): (E)-1-[4-[[6-O-(6-Deoxy- $\alpha$ -L-mannopyranosyl)- $\beta$ -D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- CAS Registry Number: 122087-66-5<sup>[1][2][3][4][6]</sup>
- Molecular Formula:

[3][4][9]

- Molecular Weight: 638.62 g/mol
- Classification: Chalcone glycoside (Polymethoxylated)

## Structural Analysis

The structure of Impurity 5 differs from Diosmin in two fundamental ways:

- Scaffold Topology: Diosmin is a flavone (closed C-ring).[10] Impurity 5 is a chalcone (open C-ring), characterized by an  
  
-unsaturated ketone linking two aromatic rings (A and B).
- Methylation Pattern:
  - Diosmin: Contains one methoxy group at the 4'-position of the B-ring.[2][11]
  - Impurity 5: Contains three methoxy groups: two on the B-ring (positions 3 and 4) and one on the A-ring (position 6').

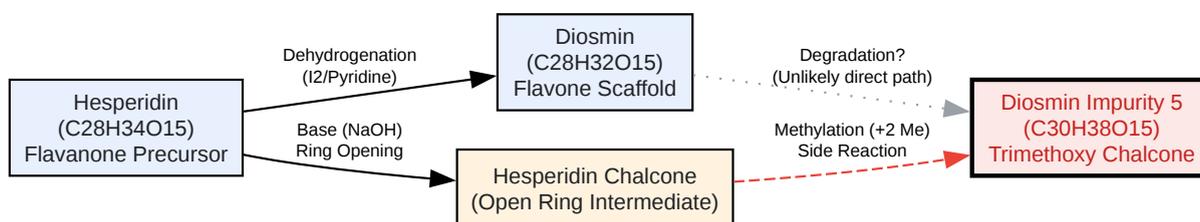
## Physicochemical Properties Table[3]

Property	Data	Context
Appearance	Yellow powder	Chalcones are characteristically yellow due to extended conjugation.
Solubility	DMSO, Pyridine, Methanol	Lipophilicity is slightly higher than Diosmin due to extra methyl groups.
UV Max ( )	~340–360 nm	Bathochromic shift typical of chalcones compared to flavones (~260/340 nm).
H-Bond Donors	9	Reduced compared to Diosmin due to O-methylation of hydroxyls.
Rotatable Bonds	12	Higher flexibility due to the open enone linker.

## Structural Comparison & Formation Pathway

The formation of Impurity 5 can be traced to the alkylation (methylation) of the chalcone intermediate or the ring-opening of a polymethoxylated flavone. In the industrial synthesis of Diosmin from Hesperidin, alkaline conditions can induce ring opening (Chalcone formation). If methylating agents are present (or if starting material is contaminated with methylated analogs like Hesperidin Methyl Chalcone), Impurity 5 is generated.

### Mechanistic Diagram (Graphviz)[3]



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Caption: Figure 1. Putative formation pathway of **Diosmin Impurity 5** via the ring-opening of the flavonoid scaffold followed by O-methylation.

## Analytical Characterization

To distinguish Impurity 5 from other specified impurities (EP Impurities A–F), a robust analytical strategy is required.

## HPLC Retention Profile

Impurity 5 is more hydrophobic than Diosmin due to the addition of two methyl groups ( ) and the loss of two hydroxyl protons.

- Column: C18 (Octadecylsilyl silica gel), 3  $\mu\text{m}$ .
- Mobile Phase: Gradient of Acetonitrile / Water (acidified with Acetic Acid).
- Relative Retention Time (RRT): Expected to elute after Diosmin. While Diosmin elutes at  $\sim 4.6$  min (in standard EP methods), Impurity 5 (polymethoxylated) will show a longer retention time, likely in the range of RRT 1.2 – 1.5, depending on the specific gradient.

## Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode ( ).
- Parent Ion: .
- Fragmentation Pattern:
  - Loss of Rutinose: (Aglycone cation).
  - Aglycone Fragmentation: The aglycone (

331) will fragment via retro-Diels-Alder (RDA) cleavage typical of chalcones, yielding characteristic A-ring and B-ring fragments.

- Differentiation: Diosmin aglycone (Diosmetin) is

301. The mass shift of +30 Da in the aglycone fragment (

) confirms the presence of two additional methyl groups (

).

## NMR Signatures

- Protons: The disappearance of the C2-H and C3-H signals typical of flavanones/flavones and the appearance of trans-olefinic protons ( ) at ) at confirms the chalcone structure.
- Methoxy Groups: Three distinct singlets in the region (integrating to 9H total) confirm the trimethoxy substitution.

## Protocol: Isolation and Identification Workflow

This protocol outlines the steps to isolate and confirm Impurity 5 from a crude Diosmin sample.

### Step 1: Enrichment[3]

- Dissolve 100 mg of crude Diosmin in 10 mL DMSO.
- Perform preparative HPLC using a C18 column.
- Collect the fraction eluting at RRT ~1.3 (relative to Diosmin).

### Step 2: Structural Confirmation[3]

- Lyophilize the collected fraction to obtain a yellow powder.
- UV-Vis: Re-dissolve in Methanol. Verify

shift to >340 nm (Chalcone band I).

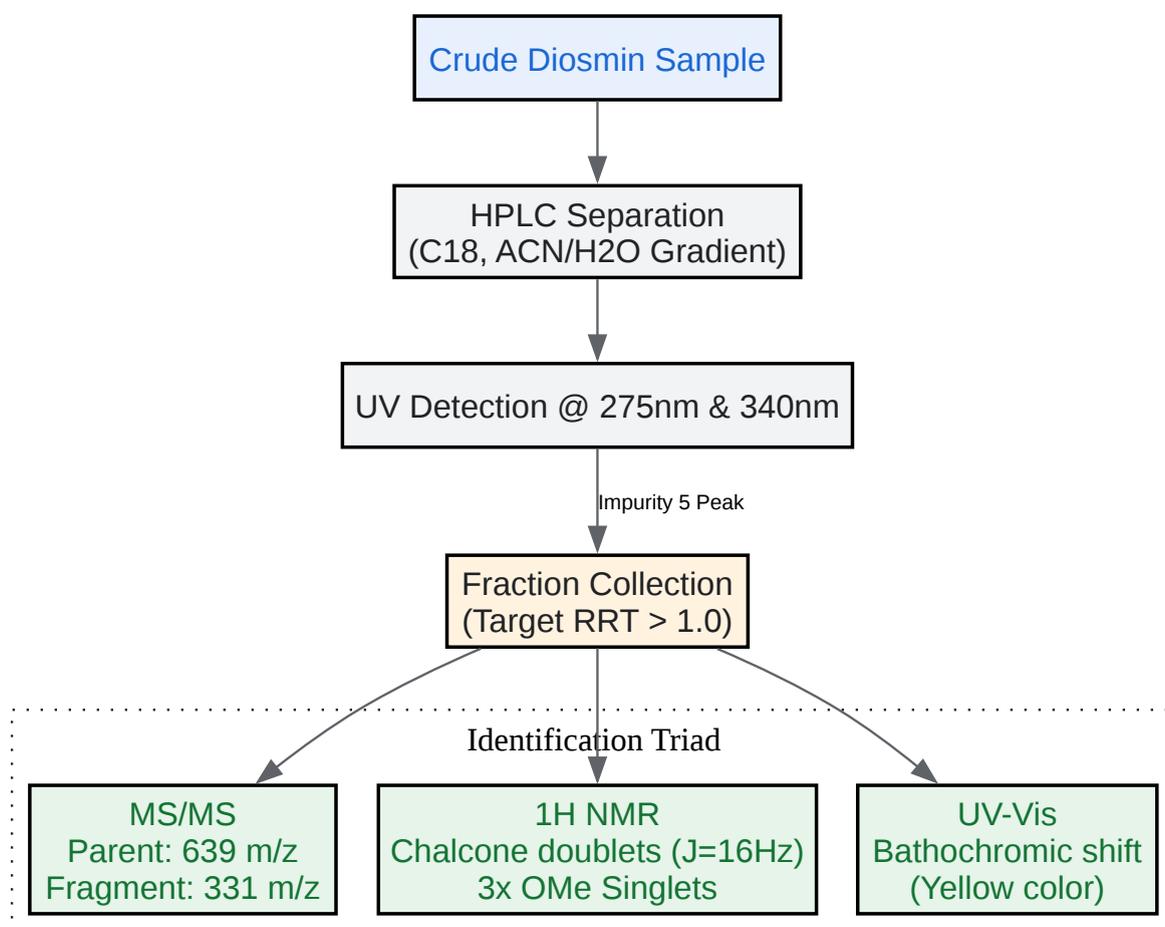
- MS Analysis: Direct infusion ESI-MS. Confirm

.

- NMR: Dissolve in DMSO-

. Check for the absence of the C-ring closure and presence of 3 methoxy signals.

## Analytical Workflow Diagram (Graphviz)



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Caption: Figure 2. Analytical isolation and multi-modal identification workflow for **Diosmin Impurity 5**.

## Regulatory & Toxicological Context

While Impurity 5 is not listed as a specified impurity (A-F) in the current European Pharmacopoeia (EP) monograph for Diosmin, it is a known "process impurity" in synthetic routes involving methylation or Hesperidin Methyl Chalcone production.

- **Thresholds:** As an unspecified impurity, it must typically be controlled to (ICH Q3A) unless toxicological qualification proves otherwise.
- **Risk:** Chalcones are Michael acceptors and can exhibit reactivity with biological thiols. However, methylated chalcones are often pharmacologically active (e.g., vascular protection) and may possess a safety profile similar to the parent drug, though this must be empirically verified.

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## Sources

- 1. 3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal | CAS:60026-28-0 | Alkaloids | High Purity | Manufacturer BioCrick [[biocrick.com](https://biocrick.com)]
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